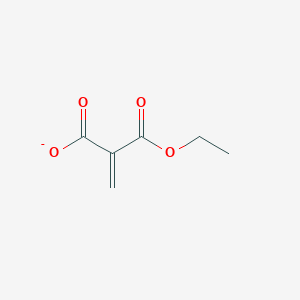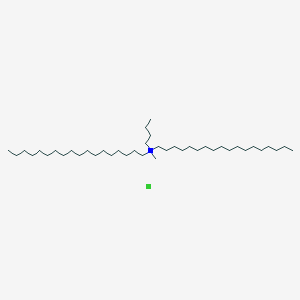
N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride is a quaternary ammonium compound with the chemical formula C38H80ClN. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is typically found as a white or pale yellow solid and is soluble in polar solvents but only slightly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride can be achieved through a quaternization reaction. One common method involves the reaction of octadecan-1-amine with butyl chloride and methyl chloride in the presence of a suitable solvent like isopropanol. The reaction is typically carried out at elevated temperatures (around 90-95°C) and under pressure to ensure complete quaternization .
Industrial Production Methods
Industrial production of this compound often involves the use of fatty amines derived from natural sources. The process includes the amination of fatty acids followed by quaternization with alkyl halides. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions. The reaction conditions typically include mild temperatures and polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to oxidize the compound, often resulting in the formation of corresponding oxides.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound, leading to the formation of amines and other reduced products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and as an antimicrobial agent.
Industry: The compound is widely used in the textile industry as a fabric softener and in the petroleum industry as a corrosion inhibitor
Mechanism of Action
The mechanism by which N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride exerts its effects is primarily through its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This interaction also makes it effective as an antimicrobial agent. Additionally, its ability to form micelles allows it to encapsulate and deliver hydrophobic molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethyl distearylammonium chloride: Similar in structure but with two stearyl groups instead of butyl and methyl groups.
Dioctadecyl dimethyl ammonium chloride: Contains two octadecyl groups and is used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
N-Butyl-N-methyl-N-octadecyloctadecan-1-aminium chloride is unique due to its specific combination of butyl, methyl, and octadecyl groups, which confer distinct surfactant properties and make it particularly effective in applications requiring strong interaction with lipid membranes .
Properties
CAS No. |
194223-25-1 |
|---|---|
Molecular Formula |
C41H86ClN |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
butyl-methyl-dioctadecylazanium;chloride |
InChI |
InChI=1S/C41H86N.ClH/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-42(4,39-10-7-3)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2;/h5-41H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BNWFRDOTRVULPK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCC)CCCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)
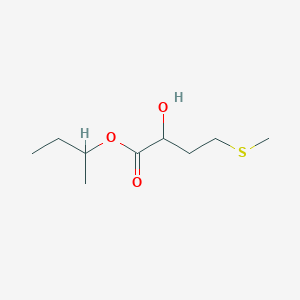
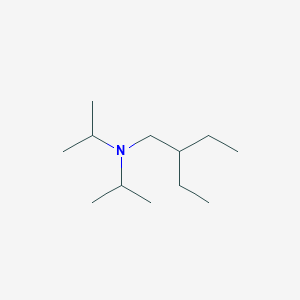
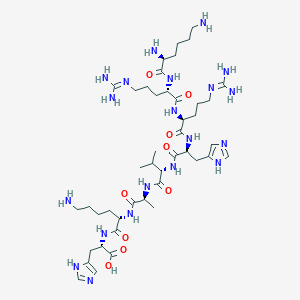
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
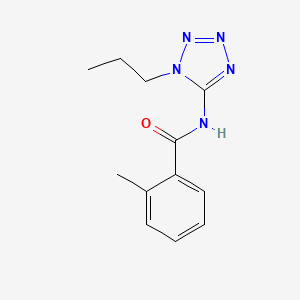
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

